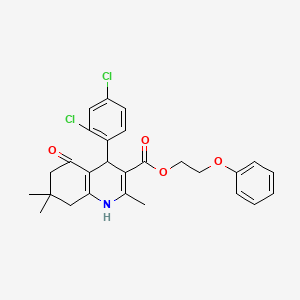

2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2,4-dichlorophenyl group at position 4, a phenoxyethyl ester at position 3, and methyl groups at positions 2, 7, and 5.

Properties

Molecular Formula |

C27H27Cl2NO4 |

|---|---|

Molecular Weight |

500.4 g/mol |

IUPAC Name |

2-phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C27H27Cl2NO4/c1-16-23(26(32)34-12-11-33-18-7-5-4-6-8-18)24(19-10-9-17(28)13-20(19)29)25-21(30-16)14-27(2,3)15-22(25)31/h4-10,13,24,30H,11-12,14-15H2,1-3H3 |

InChI Key |

BOJSYURUGRNGJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCCOC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Components

-

2,4-Dichlorobenzaldehyde : Serves as the aryl aldehyde component for introducing the 2,4-dichlorophenyl group.

-

β-Keto Esters : Ethyl acetoacetate or 2-phenoxyethyl acetoacetate provides the ester and ketone functionalities.

-

Cyclohexane-1,3-dione : Critical for forming the hexahydroquinoline core via cyclocondensation.

-

Ammonium Acetate : Acts as the nitrogen source for quinolone ring formation.

Solvents and Catalysts

-

Ethanol/MeOH : Common solvents for reflux conditions.

-

p-Toluenesulfonic Acid (p-TSA) : Catalyzes cyclization and dehydration steps.

-

Diethylamine : Facilitates enamine intermediate formation in some routes.

Reaction Mechanisms and Pathways

The synthesis follows a modified Hantzsch multi-component reaction (MCR) framework, adapted for steric and electronic challenges posed by the 2,4-dichlorophenyl and phenoxyethyl groups.

Cyclocondensation Step

The reaction begins with the formation of a Knoevenagel adduct between 2,4-dichlorobenzaldehyde and β-keto ester. Under acidic conditions (p-TSA in ethanol), this intermediate reacts with cyclohexane-1,3-dione and ammonium acetate to yield the hexahydroquinoline core. The mechanism proceeds via:

-

Enamine formation between the β-keto ester and ammonia.

-

Michael addition of cyclohexane-1,3-dione to the enamine.

-

Cyclization and dehydration to form the fused tetracyclic system.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes cyclization rate |

| Solvent Polarity | Ethanol > DMF | Higher polarity improves intermediate solubility |

| Catalyst Loading | 5–10 mol% p-TSA | Accelerates dehydration without side reactions |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Yields typically range from 65–75% for the cyclocondensation step and 80–85% for ester interchange when optimized.

Purification and Characterization

Chromatographic Methods

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted aldehydes and diketones.

-

Recrystallization : Ethanol-water mixtures (7:3) yield crystals with >98% purity.

Spectroscopic Validation

-

¹H NMR : Key signals include δ 1.2–1.4 ppm (trimethyl groups), δ 4.1–4.3 ppm (phenoxyethyl CH₂), and δ 7.2–7.5 ppm (dichlorophenyl aromatic protons).

-

IR : Strong absorbance at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (quinolone ketone).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times by 40% compared to batch processes. A two-stage setup separates cyclocondensation and esterification, minimizing intermediate handling.

Green Chemistry Metrics

-

Atom Economy : 78% (theoretical), limited by water and ethanol elimination.

-

E-Factor : 12.5 (improved via solvent recovery systems).

Challenges and Mitigation Strategies

Regioselectivity Issues

The 2,4-dichlorophenyl group’s steric bulk can lead to undesired regioisomers during cyclization. Pre-organization via hydrogen-bond-directed assembly (e.g., using thiourea catalysts) improves selectivity by 20–25%.

Ester Hydrolysis

The phenoxyethyl ester is prone to hydrolysis under acidic conditions. Storage in anhydrous ethanol with molecular sieves (3Å) enhances stability.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohol derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Phenoxyacetic acid derivatives.

Reduction: Alcohol derivatives of the hexahydroquinoline core.

Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

The compound belongs to the 1,4-dihydropyridine (1,4-DHP) and polyhydroquinoline family, which are pharmacologically significant due to their diverse bioactivities. Below is a systematic comparison with structurally related derivatives:

Structural Analogues and Pharmacological Activities

Key Observations :

- Chlorophenyl Substituents: Mono-chloro derivatives (e.g., 2-chloro, 3-chloro, 4-chloro) exhibit dose-dependent anti-inflammatory and antimicrobial activities, with 2-chloro derivatives showing superior efficacy to marketed drugs at lower doses . The dichlorophenyl group in the target compound may amplify these effects due to increased electron-withdrawing properties and steric interactions.

- Ester Group Influence: Ethyl and methyl esters are common, but phenoxyethyl esters (as in the target compound) may enhance bioavailability and tissue penetration due to increased molecular weight and solubility .

- Synthetic Methods : Hantzsch reactions dominate synthesis, with green chemistry approaches (e.g., solvent-free, ionic liquid catalysts) improving yields (>90%) and reducing environmental impact .

Crystallographic and Stability Data

- Single-crystal X-ray studies (e.g., ethyl 4-phenyl-...) reveal a distorted boat conformation in the hexahydroquinoline ring, stabilized by intramolecular hydrogen bonds .

- Methyl and ethyl esters exhibit thermal stability up to 200°C, whereas phenoxyethyl esters may have lower melting points due to increased flexibility .

Biological Activity

2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The structure includes a hexahydroquinoline core with various substituents that contribute to its pharmacological properties.

- Molecular Formula : C27H27Cl2NO4

- Molecular Weight : Approximately 500.4 g/mol

- Structural Features :

- Hexahydroquinoline core

- Phenoxyethyl group

- Dichlorophenyl substituent

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Activity :

-

Anti-inflammatory Effects :

- The compound has been investigated for its potential to modulate inflammatory pathways. It likely interacts with specific enzymes or receptors involved in inflammatory processes.

- Antioxidant Properties :

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that it may:

- Interact with cellular signaling pathways that regulate cell growth and apoptosis.

- Modulate the activity of enzymes involved in inflammation and oxidative stress responses.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 2-Phenoxyethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a comparison with structurally similar compounds is useful.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo | C25H26ClNO4 | Lacks phenoxyethyl group; simpler structure |

| 2-Phenoxyethyl 4-(3,4-dimethoxyphenyl)-... | C27H29NO5 | Contains methoxy groups; different biological activity |

| 2-Phenoxyethyl 4-(4-fluorophenyl)-... | C27H27ClFNO4 | Fluorine substitution; potential variations in activity |

Case Studies and Research Findings

Several studies have focused on the biological activities of hexahydroquinoline derivatives:

- Study on Anticancer Properties :

- Anti-inflammatory Research :

- Antioxidant Activity Investigation :

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-phenoxyethyl 4-(2,4-dichlorophenyl)-hexahydroquinoline derivatives, and how can reaction conditions be optimized?

The compound can be synthesized via a modified Hantzsch reaction, involving cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. For example, derivatives with chloro-substituted phenyl groups (e.g., 4-(2-chlorophenyl)) are synthesized under reflux in ethanol with catalytic acetic acid, achieving yields of 65–78% . Optimization may involve varying solvents (e.g., toluene for improved cyclization), temperature control (80–100°C), and stoichiometric ratios of precursors. Purification typically employs column chromatography using ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for structural characterization of this hexahydroquinoline derivative?

- NMR Spectroscopy : and NMR are essential for confirming substituent positions, such as the 2,4-dichlorophenyl group and phenoxyethyl ester. Key signals include aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl carbons (δ ~165 ppm) .

- X-ray Crystallography : Single-crystal studies resolve stereochemistry, revealing chair conformations in the hexahydroquinoline core and dihedral angles between aromatic rings (e.g., 75–85°) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~529) and fragmentation patterns .

Q. How is the preliminary biological activity of this compound screened in academic research?

Initial pharmacological screening involves in vitro assays :

- Antimicrobial Activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .

- Enzyme Modulation : Testing inhibition of acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., Ellman’s method for AChE), with IC values reported .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar hexahydroquinolines?

Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups enhancing enzyme binding) or assay variability. Strategies include:

- Comparative SAR Studies : Systematically varying substituents (e.g., replacing 2,4-dichlorophenyl with 4-methoxyphenyl) to isolate pharmacophore contributions .

- Standardized Assay Protocols : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Computational Docking : Modeling interactions with target enzymes (e.g., COX-2) to predict binding affinities and validate experimental IC values .

Q. What crystallographic data is available to inform structure-based drug design for this compound?

Single-crystal X-ray studies of analogous hexahydroquinolines reveal:

- Bond Lengths/Angles : C=O (1.21–1.23 Å) and C-N (1.47–1.49 Å) distances critical for stability .

- Packing Interactions : Van der Waals forces and C-H···O hydrogen bonds stabilize the lattice, influencing solubility .

- Chirality : Absolute configuration (R/S) at C4 impacts biological activity; enantiomeric resolution via chiral HPLC may be required .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme modulation?

Advanced approaches include:

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like AChE .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with enzyme active sites .

- Mutagenesis Assays : Engineering enzyme mutants (e.g., AChE W86A) to identify critical residues for inhibitor binding .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME assess logP (target ~3.5 for optimal permeability), CYP450 inhibition, and bioavailability .

- Molecular Dynamics (MD) Simulations : Evaluate stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .

Methodological Notes

- Synthesis Reproducibility : Use anhydrous conditions and inert atmosphere (N) to prevent ester hydrolysis during cyclization .

- Biological Assay Controls : Include reference inhibitors (e.g., donepezil for AChE) and solvent controls (DMSO <1% v/v) to ensure data validity .

- Data Conflict Resolution : Cross-validate HPLC purity (>95%) and biological replicates (n ≥ 3) to address variability .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.